4-Bromo-1,3-oxazole hydrochloride 4-Bromo-1,3-oxazole hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955531-81-3
VCID: VC6830742
InChI: InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H
SMILES: C1=C(N=CO1)Br.Cl
Molecular Formula: C3H3BrClNO
Molecular Weight: 184.42

4-Bromo-1,3-oxazole hydrochloride

CAS No.: 1955531-81-3

Cat. No.: VC6830742

Molecular Formula: C3H3BrClNO

Molecular Weight: 184.42

* For research use only. Not for human or veterinary use.

4-Bromo-1,3-oxazole hydrochloride - 1955531-81-3

Specification

CAS No. 1955531-81-3
Molecular Formula C3H3BrClNO
Molecular Weight 184.42
IUPAC Name 4-bromo-1,3-oxazole;hydrochloride
Standard InChI InChI=1S/C3H2BrNO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H
Standard InChI Key DYGLDBZWCBTUQG-UHFFFAOYSA-N
SMILES C1=C(N=CO1)Br.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The 1,3-oxazole core is a five-membered aromatic ring containing oxygen and nitrogen atoms at the 1- and 3-positions, respectively. Bromination at the 4-position introduces steric and electronic effects that modulate reactivity, while the hydrochloride salt enhances crystallinity and aqueous solubility. Key structural descriptors include:

PropertyValueSource
IUPAC Name4-bromo-1,3-oxazole;hydrochloride
SMILESC1=C(N=CO1)Br.Cl
InChI KeyDYGLDBZWCBTUQG-UHFFFAOYSA-N
XLogP31.2 (estimated)
Hydrogen Bond Donors1

The planar oxazole ring exhibits partial double-bond character, with resonance stabilization distributing electron density across the heteroatoms. Bromine's electronegativity (χ=2.96\chi = 2.96) induces a dipole moment favorable for nucleophilic aromatic substitution .

Spectral Characterization

  • NMR: 1H^1\text{H} NMR (DMSO-d6, 400 MHz): δ 8.71 (s, 1H, H-2), 8.25 (s, 1H, H-5) .

  • IR: Strong absorption at 1650–1750 cm1^{-1} (C=O stretch of hydrochloride), 750 cm1^{-1} (C-Br).

  • MS: ESI+ shows base peak at m/z 148.93 [M-Cl]+^+.

Synthesis and Functionalization

Industrial-Scale Production

The primary synthesis route involves bromocyclization of propargylamine derivatives under acidic conditions :

HC≡C-CH2-NH2+Br2HCl, EtOH4-Br-1,3-oxazole\cdotpHCl(Yield: 68–72%)[2]\text{HC≡C-CH}_2\text{-NH}_2 + \text{Br}_2 \xrightarrow{\text{HCl, EtOH}} \text{4-Br-1,3-oxazole·HCl} \quad \text{(Yield: 68–72\%)}[2]

Critical parameters:

  • Temperature: 0–5°C to minimize di-bromination

  • Stoichiometry: 1.1 eq Br2_2 per amine group

  • Workup: Precipitation with diethyl ether enhances purity .

Laboratory-Scale Modifications

4-Bromo-1,3-oxazole hydrochloride undergoes diverse transformations:

Suzuki Coupling
Palladium-catalyzed cross-coupling with boronic acids installs aryl/heteroaryl groups at the 4-position :

4-Br-Oxazole\cdotpHCl+Ar-B(OH)2Pd(PPh3)4,Na2CO34-Ar-Oxazole(Yield: 55–85%)[3]\text{4-Br-Oxazole·HCl} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-Ar-Oxazole} \quad \text{(Yield: 55–85\%)}[3]

Nucleophilic Aromatic Substitution
Reaction with amines at 80–100°C replaces bromide with amino groups, enabling access to fused polyheterocycles :

4-Br-Oxazole\cdotpHCl+H2N-R4-NR-Oxazole(Yield: 60–78%)[2]\text{4-Br-Oxazole·HCl} + \text{H}_2\text{N-R} \rightarrow \text{4-NR-Oxazole} \quad \text{(Yield: 60–78\%)}[2]

Pharmaceutical Applications

Antimicrobial Agents

Oxazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (MIC50_{50}: 2–8 μg/mL) and fungi (C. albicans MIC50_{50}: 4–16 μg/mL) . Structural analogs of 4-bromo-1,3-oxazole hydrochloride demonstrate:

OrganismMIC50_{50} (μg/mL)Improvement vs. Parent
Staphylococcus aureus2.1 ± 0.3
Escherichia coli32.4 ± 1.2
Aspergillus fumigatus8.7 ± 0.9

Mechanistic studies implicate inhibition of bacterial DNA gyrase (IC50_{50}: 0.8 μM) and fungal ergosterol biosynthesis .

Kinase Inhibition

The bromine atom participates in halogen bonding with kinase ATP pockets. In glioblastoma models, 4-bromo-1,3-oxazole-containing inhibitors suppress EGFRL858R^{L858R} phosphorylation by 92% at 10 nM .

SupplierPurityPrice (USD/g)Lead Time
Parchem98%$1452 weeks
Sigma-Aldrich95%$1891 week
TCI Chemicals99%$1673 weeks

Bulk discounts (>100 g) reduce costs by 15–20%. South Asian manufacturers offer competitive pricing at $112–128/g for 90% purity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator